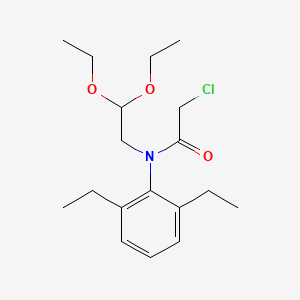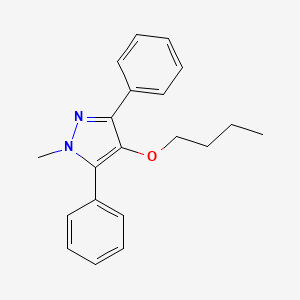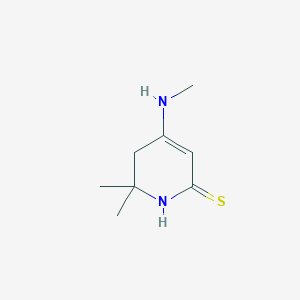![molecular formula C13H13Cl2NO2 B14614017 (3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone CAS No. 57269-09-7](/img/structure/B14614017.png)
(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydrofuro-pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and functional group transformations, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are particularly interested in its ability to modulate specific biological pathways, which could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science, catalysis, and other areas of industrial chemistry.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism depends on the context in which the compound is used, whether in a chemical reaction, biological system, or therapeutic application.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone: shares structural similarities with other dichlorophenyl derivatives and tetrahydrofuro-pyrrol compounds.
Dorzolamide: A related compound used in medicinal chemistry, particularly in the treatment of glaucoma.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
57269-09-7 |
|---|---|
Molecular Formula |
C13H13Cl2NO2 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H13Cl2NO2/c14-11-2-1-8(3-12(11)15)13(17)16-4-9-6-18-7-10(9)5-16/h1-3,9-10H,4-7H2/t9-,10+ |
InChI Key |
DOEKROFKBILQQA-AOOOYVTPSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1C2COCC2CN1C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
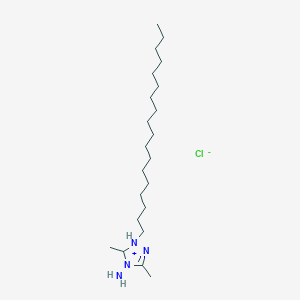
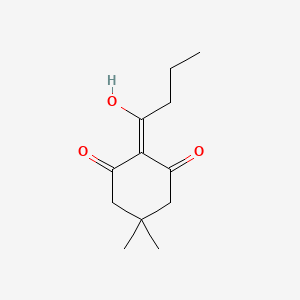
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
